Bezisterim

Description

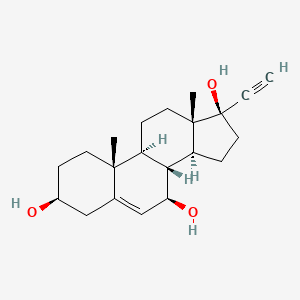

Structure

2D Structure

3D Structure

Properties

Key on ui mechanism of action |

Potential mechanisms of action for HE3286 include regulation of NF-kB and increasing the production of regulatory T cells (Treg cells). NF-kB is a well-known transcription factor that controls the production of inflammatory cytokines such as TNF-a and interferon-g. Treg cells are referred to in the scientific literature as the peacekeepers of the body. Their role is to keep the immune system from attacking the body itself. Recent studies of Treg cells indicate that they may play a broader role than simply preventing autoimmune conditions. Manipulation of these cells may offer new treatments for conditions ranging from diabetes and organ rejection to cancer and infectious diseases. In type II diabetes, moderate inhibition of NF-kB improves glucose tolerance. [Press Release - Hollis-Eden Pharmaceuticals] |

|---|---|

CAS No. |

1001100-69-1 |

Molecular Formula |

C21H30O3 |

Molecular Weight |

330.5 g/mol |

IUPAC Name |

(3S,7R,8R,9S,10R,13S,14S,17R)-17-ethynyl-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,7,17-triol |

InChI |

InChI=1S/C21H30O3/c1-4-21(24)10-7-16-18-15(6-9-20(16,21)3)19(2)8-5-14(22)11-13(19)12-17(18)23/h1,12,14-18,22-24H,5-11H2,2-3H3/t14-,15-,16-,17-,18+,19-,20-,21-/m0/s1 |

InChI Key |

JJKOQZHWYLMASZ-FJWDNACWSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=C[C@@H]([C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@]4(C#C)O)C)O)O |

Canonical SMILES |

CC12CCC(CC1=CC(C3C2CCC4(C3CCC4(C#C)O)C)O)O |

Appearance |

Solid powder |

Other CAS No. |

1001100-69-1 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

17-ethynyl-5-androstene-3, 7, 17-triol 17-ethynyl-5-androstene-3,7,17-triol HE-3286 HE3286 |

Origin of Product |

United States |

Foundational & Exploratory

Bezisterim: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezisterim (also known as NE3107 and HE3286) is an investigational, orally bioavailable small molecule that readily crosses the blood-brain barrier.[1] It is a synthetic analogue of androstenetriol, a metabolite of dehydroepiandrosterone (DHEA).[2][3] Developed by BioVie Inc., this compound is engineered for enhanced oral bioavailability and stability.[2] The compound is currently under clinical investigation for the treatment of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, as well as Long COVID.[1][4][5] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by preclinical and clinical data, and outlines key experimental methodologies.

Core Mechanism of Action: Modulation of Inflammatory Signaling

This compound's primary mechanism of action is the selective inhibition of the pro-inflammatory signaling cascade mediated by extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB).[1][4][6] This targeted modulation allows this compound to exert anti-inflammatory and insulin-sensitizing effects without appearing to interfere with the homeostatic functions of these crucial signaling pathways.[4][5]

Signaling Pathway

The pro-inflammatory cascade targeted by this compound is initiated by various stimuli, including tumor necrosis factor-alpha (TNF-α) and ligands for Toll-like receptors (TLRs), such as lipopolysaccharide (LPS).[7] This activation leads to a series of intracellular events culminating in the production of inflammatory cytokines. This compound is believed to intervene at the level of ERK, a key kinase in this pathway.[2][6] It is suggested that this compound may selectively interact with ERK within the NF-κB1/MAP3K8/MEK/ERK scaffold, which is essential for the transcription of pro-inflammatory genes like TNF-α.[7]

Quantitative Data Summary

The following tables summarize the available quantitative data from preclinical and clinical studies of this compound.

Table 1: Preclinical Data in a Murine Model of Parkinson's Disease Data from a study using the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model.[8]

| Parameter | Vehicle | This compound (HE3286) | % Change | p-value |

| Motor Function (Rotarod Test, seconds) | 58.2 | 90.9 | +56.2% | < 0.0001 |

| Neuroinflammation (Gene Expression in Brain) | ||||

| - Inducible Nitric Oxide Synthase (iNOS) | - | - | -20% | 0.002 |

| - Tumor Necrosis Factor-alpha (TNF-α) | - | - | -40% | 0.038 |

| - Interleukin-1 beta (IL-1β) | - | - | -33% | 0.02 |

| Neuroprotection | ||||

| - Tyrosine Hydroxylase-positive Cells | - | - | +17% | 0.003 |

| - Damaged Neurons | - | - | -38% | 0.029 |

Table 2: Clinical Data in Parkinson's Disease (Phase IIa Study, NCT05083260) [9][10]

| Parameter | Placebo | This compound | Improvement | p-value |

| Non-Motor Symptoms (NMSS Sleep/Fatigue Domain) | +1.0 points (worsening) | -2.4 points (improvement) | - | 0.0159 |

| - Fatigue/Lack of Energy | -0.39 points | -0.87 points | - | 0.0005 |

| - Urge to move legs/Restlessness in legs | -0.71 points | -2.91 points | - | 0.0036 |

Table 3: Clinical Data in Alzheimer's Disease (Phase 3 Study, NM101) [10][11][12][13]

| Parameter | Placebo | This compound | Advantage | p-value |

| Biological Age Deceleration (vs. Chronological Age) | ||||

| - SkinBlood Clock | - | - | -3.87 years | 0.012 |

| - Inflammation Age Clock | - | - | -4.77 years | 0.022 |

| - Hannum Age Clock | - | - | -5.0 years | 0.006 |

| - GrimAge Clock | - | - | -1.92 years | 0.068 |

| - PhenoAge Clock | - | - | -3.71 years | 0.081 |

| Metabolic and Inflammatory Biomarkers (Change from Baseline) | ||||

| - Fasting Glucose | - | -8.5 mg/dL | - | 0.036 |

| - Cholesterol | - | -15 mg/dL | - | 0.049 |

| - Monocyte Chemoattractant Protein-1 (MCP-1) | - | -90.5 pg/mL | - | 0.007 |

| - HOMA2 Beta Cell Function | - | +12.4% | - | 0.040 |

| - HOMA2 Insulin Sensitivity | - | +1.95% | - | 0.018 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the preclinical studies of this compound are not extensively available in the public domain. However, based on published literature, the following provides an overview of the methodologies used in key experiments.

In Vivo Neuroprotection and Anti-Inflammatory Activity in a Parkinson's Disease Model

A representative experimental workflow for assessing the efficacy of this compound in a preclinical model of Parkinson's disease is outlined below. This is based on the study by Nicoletti et al. (2012), which utilized an MPTP-induced mouse model.[8]

Methodology Overview:

-

Animal Model: The C57BL/6 mouse strain is commonly used for the MPTP model of Parkinson's disease due to its susceptibility to the neurotoxin.

-

Drug Administration: this compound (or vehicle) is administered orally. The study by Nicoletti et al. (2012) does not specify the exact dose used.

-

Disease Induction: MPTP is administered to induce the degeneration of dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

Behavioral Assessment: Motor coordination and balance are assessed using the rotarod test. The latency to fall from the rotating rod is measured.

-

Neurochemical and Histological Analysis: Following the behavioral tests, brain tissue is collected.

-

RT-PCR: Quantitative real-time polymerase chain reaction is used to measure the mRNA levels of pro-inflammatory genes (e.g., TNF-α, iNOS, IL-1β) in brain tissue to assess neuroinflammation.

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase, a marker for dopaminergic neurons, to quantify neuronal loss. Staining for markers of neuronal damage is also performed.

-

Clinical Trial Protocol (Phase 3 in Alzheimer's Disease - NCT04669028)

This was a randomized, double-blind, placebo-controlled, parallel-group, multicenter study to evaluate the efficacy and safety of this compound in patients with mild-to-moderate Alzheimer's disease.[14][15]

-

Participants: Approximately 316 participants with a diagnosis of probable Alzheimer's disease.[14]

-

Intervention: Oral this compound (20 mg twice daily) or placebo for 30 weeks. The dosing was initiated at 5 mg twice daily and titrated up to the target dose over 4 weeks.[14][15]

-

Primary Outcome Measures:

-

Secondary and Exploratory Outcome Measures: Included assessments of functional performance, glycemic control, and various biomarkers, including those related to inflammation and DNA methylation.[16]

This compound represents a novel therapeutic approach for neurodegenerative diseases by targeting the intersection of neuroinflammation and insulin resistance. Its mechanism of action, centered on the selective inhibition of the ERK/NF-κB signaling pathway, has been supported by both preclinical and clinical data showing reductions in inflammatory markers, neuroprotection, and improvements in clinical symptoms. The quantitative data, though still emerging, are promising and continue to be explored in ongoing clinical trials. The experimental protocols outlined provide a framework for the continued investigation of this compound and similar compounds in the field of neurodegenerative disease research. Further research is warranted to fully elucidate the precise molecular interactions of this compound and to confirm its therapeutic efficacy and long-term safety in larger patient populations.

References

- 1. cndlifesciences.com [cndlifesciences.com]

- 2. alzforum.org [alzforum.org]

- 3. researchgate.net [researchgate.net]

- 4. bioviepharma.com [bioviepharma.com]

- 5. BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID - BioSpace [biospace.com]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease [frontiersin.org]

- 8. 17α-Ethynyl-androst-5-ene-3β,7β,17β-triol (HE3286) Is Neuroprotective and Reduces Motor Impairment and Neuroinflammation in a Murine MPTP Model of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 10. NE-3107 Alzheimer’s, Parkinson’s data boost Biovie | BioWorld [bioworld.com]

- 11. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]

- 12. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]

- 13. BioVie Inc. - BioVie Announces Efficacy Data from Phase 3 Trial of NE3107 in Patients with Mild to Moderate Alzheimer's Disease [investors.bioviepharma.com]

- 14. FDA Authorizes Pivotal Phase 3 Clinical Trial For Alzheimer Treatment - - Practical Neurology [practicalneurology.com]

- 15. alzdiscovery.org [alzdiscovery.org]

- 16. alzdiscovery.org [alzdiscovery.org]

A Technical Guide to Bezisterim: A Novel Modulator of the NLRP3 Inflammasome in Neuroinflammation and Insulin Resistance

Disclaimer: As of late 2025, "Bezisterim" is not a recognized compound in publicly available scientific literature. This document outlines the therapeutic potential and mechanism of a hypothetical agent, herein named this compound (BZ-IM), designed as a potent and selective inhibitor of the NLRP3 inflammasome. The data, protocols, and pathways described are representative of compounds within this class and serve as a technical guide for research and development professionals.

Executive Summary

Neuroinflammation and systemic insulin resistance are interconnected pathological states that contribute to a range of debilitating conditions, from neurodegenerative diseases to type 2 diabetes. A central mediator in this crosstalk is the NOD-like receptor protein 3 (NLRP3) inflammasome, an intracellular protein complex that, upon activation, drives the maturation of pro-inflammatory cytokines IL-1β and IL-18. This compound (BZ-IM) is a novel, hypothetical small molecule inhibitor engineered to specifically target the NLRP3 inflammasome complex, preventing its assembly and activation. This guide details the core mechanism of action of BZ-IM, its quantitative effects in preclinical models, and the key experimental protocols for evaluating its efficacy.

Core Mechanism of Action: NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multi-protein complex that responds to a variety of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Its activation involves a two-step process:

-

Priming (Signal 1): Typically initiated by Toll-like receptor (TLR) activation (e.g., by lipopolysaccharide - LPS), leading to the NF-κB-mediated upregulation of NLRP3 and pro-IL-1β gene expression.

-

Activation (Signal 2): Triggered by stimuli such as ATP, nigericin, or metabolic stressors, leading to the assembly of the NLRP3 inflammasome complex, which consists of the NLRP3 sensor, the ASC adaptor protein, and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.

Activated caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted, promoting potent inflammatory responses. In the central nervous system, this occurs primarily in microglia, driving neuroinflammation. In metabolic tissues, this process can impair insulin signaling pathways.

This compound (BZ-IM) is hypothesized to act by directly binding to the NLRP3 protein, preventing the conformational changes required for its oligomerization and subsequent inflammasome assembly. This targeted action effectively blocks the downstream cascade, inhibiting caspase-1 activation and cytokine maturation.

Caption: this compound's mechanism of action targeting NLRP3 inflammasome assembly.

Quantitative Data Summary

The following tables summarize the representative dose-dependent effects of this compound (BZ-IM) in key preclinical assays.

Table 1: In Vitro Efficacy in LPS+Nigericin-Stimulated BV-2 Microglia

| BZ-IM Conc. | IL-1β Secretion (pg/mL) | % Inhibition | Cell Viability (%) |

| Vehicle | 1245 ± 85 | 0% | 99 ± 2% |

| 1 nM | 1012 ± 70 | 18.7% | 98 ± 3% |

| 10 nM | 630 ± 55 | 49.4% | 99 ± 1% |

| 100 nM | 115 ± 30 | 90.8% | 97 ± 2% |

| 1 µM | 45 ± 15 | 96.4% | 98 ± 3% |

| IC50 | 12.5 nM | - | - |

Table 2: Ex Vivo Efficacy in Adipose Tissue from High-Fat Diet (HFD) Mice

| Treatment | p-Akt/Akt Ratio (fold change) | IL-1β mRNA Expression (fold change) |

| Control Diet - Vehicle | 1.00 ± 0.10 | 1.00 ± 0.12 |

| HFD - Vehicle | 0.42 ± 0.08 | 4.5 ± 0.6 |

| HFD - BZ-IM (10 mg/kg) | 0.89 ± 0.11 | 1.3 ± 0.2 |

Table 3: In Vivo Efficacy in a Mouse Model of LPS-Induced Neuroinflammation

| Treatment Group | Brain IL-1β (pg/g tissue) | Iba1+ Cells (cells/mm²) |

| Saline - Vehicle | 2.5 ± 0.8 | 15 ± 4 |

| LPS - Vehicle | 48.6 ± 7.2 | 85 ± 11 |

| LPS - BZ-IM (10 mg/kg) | 11.2 ± 3.5 | 28 ± 7 |

Detailed Experimental Protocols

Protocol: IL-1β Measurement in Cell Culture Supernatant by ELISA

-

Cell Culture: Plate BV-2 microglial cells in a 96-well plate at a density of 5x10⁴ cells/well and allow them to adhere overnight.

-

Priming: Prime the cells with 100 ng/mL LPS in serum-free DMEM for 4 hours.

-

Treatment: Remove the medium and replace it with fresh serum-free DMEM containing various concentrations of this compound (BZ-IM) or vehicle control. Incubate for 1 hour.

-

Activation: Add 1 µM Nigericin to each well (except for negative controls) to activate the NLRP3 inflammasome. Incubate for 1 hour.

-

Sample Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis.

-

ELISA: Quantify the concentration of mature IL-1β in the supernatant using a commercial Mouse IL-1β ELISA kit, following the manufacturer’s instructions. Read absorbance at 450 nm.

-

Data Analysis: Generate a standard curve and calculate the IL-1β concentration in each sample.

Protocol: Western Blot for p-Akt/Akt in Adipose Tissue

-

Tissue Homogenization: Homogenize ~50 mg of frozen epididymal adipose tissue in 500 µL of RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysate using a BCA protein assay.

-

SDS-PAGE: Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473) (1:1000 dilution) and total Akt (1:1000 dilution).

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Calculate the ratio of p-Akt to total Akt for each sample.

Visualized Experimental Workflow

The following diagram illustrates a typical preclinical research workflow for evaluating a compound like this compound.

Caption: Standard preclinical workflow for evaluating a novel therapeutic agent.

Bezisterim: A Synthetic Androstenetriol Analogue Targeting Neuroinflammation and Insulin Resistance

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Bezisterim (also known as NE3107) is a novel, orally bioavailable, and blood-brain barrier-permeable small molecule that is a synthetic analogue of the endogenous neurosteroid androst-5-ene-3β,7β,17β-triol (βAET). Developed to overcome the rapid metabolism and poor oral bioavailability of its parent compound, this compound exhibits potent anti-inflammatory and insulin-sensitizing properties. Its mechanism of action centers on the selective inhibition of the extracellular signal-regulated kinase (ERK) and nuclear factor kappa B (NF-κB) signaling pathways, key mediators of inflammation. This targeted action, without affecting homeostatic cellular functions, positions this compound as a promising therapeutic candidate for neurodegenerative disorders such as Alzheimer's and Parkinson's disease, where neuroinflammation and insulin resistance are key pathological drivers. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, its mechanism of action, and the experimental protocols used for its characterization, offering a valuable resource for researchers and drug development professionals.

Introduction: From Androstenetriol to a Synthetic Analogue

Androstenetriol (βAET) is a naturally occurring metabolite of dehydroepiandrosterone (DHEA), an abundant adrenal steroid in humans. βAET has demonstrated significant immunomodulatory and anti-inflammatory properties, including the ability to counteract the immunosuppressive effects of glucocorticoids.[1][2] In vivo studies have shown its potential to up-regulate host immune responses against infections.[3] However, the therapeutic development of βAET has been hampered by its rapid metabolism and clearance from circulation, limiting its oral bioavailability and overall efficacy.[4]

To address these limitations, this compound was developed as a synthetic analogue of βAET.[5] Chemical modifications, specifically 17α-ethynylation, were introduced to enhance its metabolic stability and oral bioavailability, allowing for effective systemic and central nervous system exposure.[6] This modification preserves the core anti-inflammatory activity while improving its drug-like properties, making it a viable clinical candidate.[7]

Mechanism of Action: Targeting the ERK/NF-κB Inflammatory Axis

This compound's primary mechanism of action is the modulation of inflammatory signaling pathways. It is a selective inhibitor of inflammation-driven activation of extracellular signal-regulated kinase (ERK) and the transcription factor nuclear factor kappa B (NF-κB).[8][9]

Signaling Pathway of this compound's Anti-Inflammatory Action

Inflammatory stimuli, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), activate cell surface receptors like Toll-like receptor 4 (TLR4), leading to the activation of the ERK pathway.[1] Activated ERK contributes to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB), releasing NF-κB to translocate into the nucleus. In the nucleus, NF-κB induces the transcription of a wide array of pro-inflammatory genes, including TNF-α, interleukin-6 (IL-6), and other cytokines.[1] this compound selectively binds to ERK, preventing its inflammatory-driven activation and thereby inhibiting the downstream activation of NF-κB and the subsequent production of inflammatory mediators.[8][10] A key feature of this compound is its selectivity; it does not inhibit the homeostatic functions of ERK, which are crucial for normal cellular processes like insulin signaling and neuronal growth.[8]

Unlike its parent compound's precursor, DHEA, this compound does not bind to nuclear steroid hormone receptors such as the androgen or estrogen receptors, and thus is not expected to have direct hormonal effects.[5]

Pharmacokinetics

The chemical modifications in this compound have significantly improved its pharmacokinetic profile compared to the naturally occurring androstenetriol.

Table 1: Pharmacokinetic Parameters of this compound and DHEA (Androstenetriol Precursor)

| Compound | Species | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Bioavailability | Reference(s) |

| This compound (HE3286) | Human (Male) | Oral | 10 mg/day | N/A | N/A | 8 hours | N/A | [3] |

| This compound (HE3286) | Human (Female) | Oral | 10 mg/day | N/A | N/A | 5.5 hours | N/A | [3] |

| DHEA | Cynomolgus Monkey | IV | 10 mg | N/A | N/A | 4.5 hours | 100% | [11] |

| DHEA | Cynomolgus Monkey | Oral | 50 mg | N/A | N/A | N/A | 3.1% | [11] |

N/A: Data not available in the reviewed sources.

This compound has demonstrated dose-proportional pharmacokinetics in the 2 to 100 mg range.[5] Its improved metabolic stability leads to a longer half-life in humans compared to the rapid clearance of DHEA and its metabolites.[3][11] This allows for sustained therapeutic concentrations with oral administration.

Preclinical and Clinical Evidence

This compound has undergone evaluation in a range of preclinical models and human clinical trials, demonstrating its anti-inflammatory and neuroprotective potential.

Preclinical Findings: In animal models, this compound has been shown to:

-

Reduce inflammation and enhance insulin resistance.[8]

-

Restore motor control in models of Parkinson's disease, with efficacy comparable to levodopa.[8]

-

Exhibit neuroprotective effects, promoting the survival of dopaminergic neurons in the substantia nigra.[8]

-

Reduce microglia activation in models of optic neuritis and glaucoma.[5]

Clinical Findings: Clinical trials have investigated this compound in Alzheimer's disease, Parkinson's disease, and other inflammatory conditions. Key findings include:

-

In a Phase 3 study in Alzheimer's disease, a subset of patients showed improved cognition compared to placebo, although statistical significance was not reached due to protocol violations.[9]

-

In a Phase 1/2 trial in Parkinson's disease patients, this compound was well-tolerated and led to significant improvements in both non-motor and motor symptoms.[9]

-

Clinical data has also suggested that this compound may modulate DNA methylation, potentially impacting the biological aging process.[1]

Experimental Protocols

The following sections describe the general methodologies for key in vitro assays used to characterize the anti-inflammatory effects of this compound.

Inhibition of TNF-α Production in LPS-Stimulated Macrophages

This assay is crucial for quantifying the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of the pro-inflammatory cytokine TNF-α.

Experimental Workflow for TNF-α Inhibition Assay

Protocol:

-

Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO2 incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 1-2 x 10^5 cells/well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or vehicle control (e.g., DMSO). The cells are pre-incubated for 1-2 hours.

-

LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (except for the unstimulated control) to a final concentration of 10-100 ng/mL to induce an inflammatory response.

-

Incubation: The plates are incubated for 18-24 hours to allow for cytokine production.

-

Supernatant Collection: The cell culture supernatant is collected from each well.

-

TNF-α Quantification: The concentration of TNF-α in the supernatant is measured using a commercially available ELISA kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of TNF-α inhibition is calculated for each concentration of this compound relative to the LPS-stimulated vehicle control. The IC50 value is determined by plotting the percent inhibition against the log of the compound concentration.

NF-κB Reporter Gene Assay

This assay measures the ability of a compound to inhibit the transcriptional activity of NF-κB.

Protocol:

-

Cell Line: A stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element (e.g., HEK293-NF-κB-luc) is used.

-

Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach.

-

Compound Treatment: Cells are pre-treated with various concentrations of this compound or vehicle for 1-2 hours.

-

Stimulation: NF-κB activation is induced by adding a stimulant such as TNF-α or PMA.

-

Incubation: The plate is incubated for a period sufficient to allow for luciferase expression (typically 6-24 hours).

-

Cell Lysis and Luciferase Assay: A luciferase assay reagent is added to the wells to lyse the cells and provide the substrate for the luciferase enzyme.

-

Luminescence Measurement: The luminescence, which is proportional to the amount of luciferase produced and thus to NF-κB activity, is measured using a luminometer.

-

Data Analysis: The inhibition of NF-κB activity is calculated, and an IC50 value is determined.

ERK Phosphorylation Assay (Western Blot)

This assay directly assesses the effect of this compound on the phosphorylation (activation) of ERK.

Protocol:

-

Cell Culture and Treatment: A suitable cell line (e.g., RAW 264.7 macrophages) is serum-starved and then pre-treated with this compound or vehicle before stimulation with an ERK activator (e.g., LPS or a growth factor).

-

Cell Lysis: At a specific time point after stimulation, the cells are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, a secondary antibody conjugated to an enzyme (e.g., HRP) is added.

-

Detection: A chemiluminescent substrate is used to visualize the bands corresponding to p-ERK.

-

Normalization: The membrane is then stripped and re-probed with an antibody for total ERK to normalize for protein loading.

-

Densitometry: The band intensities are quantified to determine the ratio of p-ERK to total ERK, indicating the level of ERK activation.

Conclusion

This compound represents a promising therapeutic agent that has been rationally designed to improve upon the pharmacological properties of the natural anti-inflammatory steroid, androstenetriol. Its targeted mechanism of action on the ERK/NF-κB signaling pathway, combined with a favorable pharmacokinetic profile, makes it a compelling candidate for the treatment of neurodegenerative diseases and other conditions driven by chronic inflammation and insulin resistance. The data gathered to date from preclinical and clinical studies provide a strong rationale for its continued development. Further research to fully elucidate its quantitative binding affinities and to conduct direct comparative studies with its parent compound will provide a more complete understanding of its therapeutic potential. This technical guide serves as a foundational resource for scientists and clinicians interested in the development and application of this novel therapeutic.

References

- 1. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]

- 2. Novel Androstenetriol Interacts with the Mitochondrial Translocator Protein and Controls Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiglucocorticoid function of androstenetriol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Phase I and Phase II clinical trials of androst-5-ene-3β,7β,17β-triol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | ALZFORUM [alzforum.org]

- 6. researchgate.net [researchgate.net]

- 7. BioVie Presented Data Highlighting that Patients Treated with Bez [natlawreview.com]

- 8. bioviepharma.com [bioviepharma.com]

- 9. cndlifesciences.com [cndlifesciences.com]

- 10. NM101 Phase III study of NE3107 in Alzheimer's disease: rationale, design and therapeutic modulation of neuroinflammation and insulin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Blood-Brain Barrier Permeability of Bezisterim (NE3107): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezisterim (NE3107) is an orally bioavailable, small-molecule therapeutic candidate under investigation for neurodegenerative and neuroinflammatory conditions, including Alzheimer's disease, Parkinson's disease, and Long COVID.[1][2] A critical pharmacological attribute of this compound is its ability to cross the blood-brain barrier (BBB), a highly selective and protective interface that restricts the passage of most therapeutic agents into the central nervous system (CNS). This technical guide synthesizes the available preclinical and clinical data to elucidate the mechanisms by which this compound achieves CNS penetration. The primary mechanism of transport is passive diffusion, facilitated by key physicochemical properties engineered into the molecule. This is supported by in vitro and in vivo rodent studies indicating good blood-brain permeability.[1] this compound is also shown to not be a substrate for active efflux transporters, further enhancing its brain availability.[1]

Introduction: The Challenge of CNS Drug Delivery

The blood-brain barrier is a formidable obstacle in the development of drugs for neurological disorders. Composed of a tightly interconnected network of endothelial cells, pericytes, and astrocytes, the BBB stringently regulates the passage of substances from the bloodstream into the brain parenchyma. This barrier is characterized by high transendothelial electrical resistance (TEER) and the presence of efflux transporters, such as P-glycoprotein (P-gp), which actively pump xenobiotics out of the brain. For a therapeutic agent to be effective in the CNS, it must possess the necessary characteristics to overcome these physical and biochemical barriers.

This compound is a synthetic analogue of androstenetriol, a naturally occurring adrenal sterol metabolite.[3] Its development has focused on creating a metabolically stable molecule with anti-inflammatory and insulin-sensitizing properties that can effectively reach its targets within the brain.[3]

Mechanism of this compound's Blood-Brain Barrier Penetration

The ability of this compound to cross the blood-brain barrier is primarily attributed to its optimized physicochemical properties, which favor passive diffusion across the lipid membranes of the BBB's endothelial cells.

Physicochemical Properties

The key structural modification that confers BBB permeability to this compound is the C-17 ethynylation of its parent compound, β-androstenetriol (βAET).[4] This chemical alteration significantly increases the lipophilicity of the molecule, a critical factor for passive diffusion across the BBB. The octanol-water distribution coefficient (logD), a measure of lipophilicity, for this compound is approximately 2.[1] This value falls within the optimal range for BBB penetration for small molecules, which is typically between 1 and 3. Furthermore, this compound's molecular weight is well within the range suitable for passive diffusion.

| Property | Value | Implication for BBB Penetration |

| LogD | ~2[1] | Optimal lipophilicity for passive diffusion across lipid membranes. |

| Molecular Weight | Small Molecule | Favorable for traversing the BBB. |

| Efflux Transporter Substrate | No[1] | Avoids active removal from the brain, increasing CNS residence time. |

Table 1: Physicochemical and Transport Properties of this compound

Signaling Pathway for Therapeutic Action

Once across the BBB, this compound exerts its therapeutic effects by modulating inflammatory pathways within the CNS. It binds to the extracellular signal-regulated kinase (ERK) and selectively inhibits the pro-inflammatory signaling cascade mediated by Nuclear Factor-kappa B (NF-κB).[1][5] This leads to a reduction in the production of inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), which are implicated in the pathology of several neurodegenerative diseases.[1]

Experimental Evidence of BBB Permeability

While specific quantitative data from dedicated preclinical BBB permeability studies are not extensively published, the assertion of this compound's ability to cross the BBB is supported by findings from broader preclinical and clinical investigations.

Preclinical In Vivo and In Vitro Assessments

Rodent in vivo studies and in vitro models have been used to confirm the blood-brain permeability of this compound.[1] These studies have also indicated that this compound is not a substrate for active efflux mechanisms, a significant advantage for maintaining therapeutic concentrations in the brain.[1]

Representative Experimental Protocol: In Vitro BBB Permeability Assay

A common in vitro method to assess BBB permeability is the Caco-2 permeability assay, which can also be adapted to model the BBB.

-

Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® apparatus and cultured for 21 days to form a confluent monolayer with tight junctions.

-

Barrier Integrity Measurement: The integrity of the cell monolayer is confirmed by measuring the transendothelial electrical resistance (TEER) and by assessing the permeability of a fluorescent marker that does not readily cross the barrier (e.g., Lucifer Yellow).

-

Permeability Assessment: this compound is added to the apical (blood side) chamber. Samples are taken from the basolateral (brain side) chamber at various time points (e.g., 30, 60, 90, and 120 minutes).

-

Quantification: The concentration of this compound in the basolateral samples is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Permeability Coefficient Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.

Clinical Evidence and Implications

Clinical trials of this compound in patients with Alzheimer's and Parkinson's diseases have provided indirect evidence of its BBB penetration. The observation of clinical improvements in motor and non-motor symptoms in Parkinson's disease and cognitive and functional measures in Alzheimer's disease suggests that this compound reaches its CNS targets in therapeutically relevant concentrations.[1][6] For instance, a Phase 2a study in Parkinson's disease patients showed significant improvements in "morning on" symptoms, which is consistent with a CNS-active compound.[6]

Conclusion

References

- 1. This compound | ALZFORUM [alzforum.org]

- 2. alzdiscovery.org [alzdiscovery.org]

- 3. mdpi.com [mdpi.com]

- 4. BioVie Inc. - BioVie Announces Positive Results for NE3107 in Parkinson's and Alzheimer's Phase 2 Trials [investors.bioviepharma.com]

- 5. A phase 2, open-label study of anti-inflammatory NE3107 in patients with dementias - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro blood brain barrier models: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

The Binding Affinity of Bezisterim to ERK1/2: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bezisterim (also known as NE3107 and HE3286) is an orally bioavailable, blood-brain barrier-permeable small molecule with anti-inflammatory and insulin-sensitizing properties.[1] Its mechanism of action involves the modulation of the extracellular signal-regulated kinase (ERK) signaling pathway, a critical regulator of cellular processes, including inflammation.[1][2] This technical guide provides a comprehensive overview of the binding affinity of this compound to ERK1 and ERK2 (ERK1/2), summarizing the available data, outlining relevant experimental protocols, and visualizing the associated signaling pathways.

Binding Affinity of this compound to ERK1/2

This compound has been identified as a molecule that binds to ERK1/2.[3][4][5] Proteomic analysis using solid-phase this compound (HE3286)-bound beads with extracts from RAW 264.7 mouse macrophage cells identified mitogen-activated protein kinase 3 (MAPK3/ERK1) and mitogen-activated protein kinase 1 (MAPK1/ERK2) as binding partners. While direct quantitative binding affinity data such as dissociation constants (Kd) or inhibition constants (Ki) from biochemical assays are not publicly available in the reviewed literature, the interaction is characterized by its selective inhibition of inflammation-driven ERK signaling.[2][4] this compound selectively inhibits pro-inflammatory ERK and nuclear factor-kappa B (NF-κB) signaling without affecting the homeostatic functions of these pathways.[3][4]

This selective action suggests a nuanced binding mechanism that may differ from traditional ATP-competitive kinase inhibitors. The primary effect observed is a decrease in ERK phosphorylation in response to inflammatory stimuli like tumor necrosis factor (TNF) and toll-like receptor 4 (TLR4) activation.[2]

Signaling Pathway

This compound modulates the canonical Raf-MEK-ERK signaling cascade, a central pathway in cellular signal transduction. Under inflammatory conditions, upstream signals lead to the activation of Raf, which in turn phosphorylates and activates MEK1/2. Activated MEK1/2 then phosphorylates ERK1/2 on threonine and tyrosine residues in its activation loop, leading to its activation. Activated ERK1/2 can then translocate to the nucleus to phosphorylate and activate transcription factors, such as NF-κB, resulting in the expression of pro-inflammatory genes. This compound intervenes in this pathway by binding to ERK1/2, thereby inhibiting the downstream consequences of its activation in response to inflammatory cues.

Experimental Protocols

While specific protocols for this compound are not detailed in the available literature, the following sections describe standard methodologies for assessing the binding affinity and inhibitory activity of a compound against a kinase like ERK1/2.

In Vitro Kinase Inhibition Assay (Generic Protocol)

This type of assay is fundamental for determining the concentration at which a compound inhibits the activity of a target kinase by 50% (IC50), which is an indirect measure of binding affinity.

Objective: To measure the IC50 value of a test compound against ERK1/2.

Materials:

-

Recombinant active ERK1 or ERK2 enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., Myelin Basic Protein or a specific peptide)

-

Test compound (this compound) at various concentrations

-

Detection reagent (e.g., ADP-Glo™, HTRF®, or phospho-specific antibody)

-

Microplate reader

Workflow:

Procedure:

-

Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase buffer, ERK1/2 enzyme, and the substrate.

-

Add the diluted this compound or vehicle control to the appropriate wells.

-

Pre-incubate the mixture for a defined period to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Incubate the plate at a constant temperature for a specific duration to allow for substrate phosphorylation.

-

Stop the reaction, typically by adding a chelating agent like EDTA.

-

Add the detection reagent according to the manufacturer's instructions. This reagent will quantify the amount of ADP produced or the amount of phosphorylated substrate.

-

Read the signal on a microplate reader.

-

Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Surface Plasmon Resonance (SPR) (Generic Protocol)

SPR is a label-free technique used to measure the kinetics of binding and dissociation between two molecules in real-time, allowing for the determination of the equilibrium dissociation constant (Kd).

Objective: To determine the binding kinetics (ka, kd) and affinity (Kd) of this compound for ERK1/2.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., EDC, NHS)

-

Recombinant ERK1 or ERK2 protein

-

Test compound (this compound) at various concentrations

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: Covalently immobilize the ERK1/2 protein (ligand) onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared without the protein to subtract non-specific binding.

-

Binding: Inject a series of concentrations of this compound (analyte) in running buffer over the sensor chip surface at a constant flow rate. The binding of this compound to the immobilized ERK1/2 causes a change in the refractive index at the surface, which is detected as a response in the sensorgram.

-

Dissociation: After the association phase, flow the running buffer alone over the chip to monitor the dissociation of the this compound-ERK1/2 complex.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound this compound, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).

Conclusion

This compound is a promising therapeutic agent that functions through the modulation of the ERK1/2 signaling pathway. While its direct binding to ERK1/2 has been established, the precise quantitative details of this interaction are not yet fully disclosed in the public domain. The experimental protocols provided in this guide represent standard methodologies that are widely used to characterize such drug-target interactions. Further research and publication of detailed biochemical and biophysical data will be crucial for a complete understanding of the molecular mechanism of this compound's action and for the development of next-generation modulators of the ERK pathway.

References

- 1. cndlifesciences.com [cndlifesciences.com]

- 2. An exploratory analysis of this compound treatment associated with decreased biological age acceleration, and improved clinical measure and biomarker changes in mild-to-moderate probable Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BioVie Inc. - BioVie Enrolls First Patient in ADDRESS-LC Clinical Trial Assessing Novel Anti-Inflammatory Candidate this compound for the Treatment of Neurological Symptoms Associated with Long COVID [investors.bioviepharma.com]

- 4. This compound | ALZFORUM [alzforum.org]

- 5. alzdiscovery.org [alzdiscovery.org]

The Therapeutic Potential of Bezisterim in Parkinson's Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parkinson's disease (PD) is a progressive neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra, leading to debilitating motor and non-motor symptoms. Current therapies primarily focus on symptomatic relief, leaving a critical unmet need for disease-modifying treatments. Bezisterim (formerly NE3107), an orally bioavailable, blood-brain barrier-permeable small molecule, has emerged as a promising therapeutic candidate. This technical guide provides a comprehensive overview of the therapeutic potential of this compound in Parkinson's disease, detailing its mechanism of action, summarizing key preclinical and clinical data, and outlining experimental protocols.

Introduction: The Multifaceted Pathology of Parkinson's Disease

The pathology of Parkinson's disease is complex, involving not only the degeneration of dopaminergic neurons but also chronic neuroinflammation and insulin resistance within the brain.[1] Pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), are believed to play a pivotal role in the inflammatory cascade that contributes to neuronal damage.[2][3] This neuroinflammation, coupled with impaired insulin signaling, creates a vicious cycle that exacerbates disease progression.[4] This highlights the potential of therapies that can simultaneously target both inflammation and insulin resistance as novel treatment avenues for Parkinson's disease.[4]

This compound: A Novel Anti-Inflammatory and Insulin-Sensitizing Agent

This compound is a synthetic analogue of androstenetriol that exhibits both anti-inflammatory and insulin-sensitizing properties.[5] A key feature of this compound is its ability to cross the blood-brain barrier, allowing it to exert its effects directly within the central nervous system.[2][4][6] It is an oral small molecule that is not immunosuppressive and has a low risk of drug-drug interactions.[4][7]

Mechanism of Action

This compound's therapeutic effects are attributed to its ability to modulate key inflammatory signaling pathways. It selectively inhibits the activation of extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB), which are stimulated by pro-inflammatory signals.[2][4][6] This targeted inhibition prevents the overproduction of inflammatory mediators, including TNF-α, without interfering with the normal, homeostatic functions of ERK and NF-κB that are essential for processes like insulin signaling and neuron growth.[2][8]

The proposed mechanism of action involves the binding of this compound to ERK, which in turn modulates the NF-κB signaling cascade.[2][4] This selective inhibition of pro-inflammatory signaling pathways is believed to be responsible for the observed clinical improvements in various disease indications, including Parkinson's disease.[6]

Preclinical Evidence

Animal Models

Preclinical studies in various animal models have demonstrated the neuroprotective and symptomatic-relief potential of this compound in the context of Parkinson's disease.

-

Rodent Models: In mouse models of Parkinson's disease, this compound was shown to protect against the loss of dopaminergic neurons.[9] It also demonstrated efficacy in restoring muscle control, with effects comparable to the standard-of-care medication, levodopa.[2]

-

Non-Human Primate Models: In marmoset monkeys with induced Parkinsonism, the combination of this compound and levodopa resulted in the greatest improvement in motor control.[2] Notably, this combination therapy also led to a reduction in levodopa-induced dyskinesia, a common and debilitating side effect of long-term levodopa treatment.[2][3] Furthermore, this compound treatment was associated with the survival of twice as many neurons in the substantia nigra compared to placebo, suggesting a neuroprotective effect.[2]

Preclinical Data Summary

| Model System | Key Findings | Reference |

| Rodent Models | Protected against dopaminergic neuron loss; Restored muscle control comparable to levodopa. | [9],[2] |

| Non-Human Primate Models | Improved motor control in combination with levodopa; Reduced levodopa-induced dyskinesia; Promoted survival of dopaminergic neurons. | [2],[3] |

Clinical Development

This compound has undergone several clinical trials to evaluate its safety, tolerability, and efficacy in patients with Parkinson's disease.

Phase 1/2 Clinical Trial (NCT05083260)

A Phase 1/2 study completed in April 2023 assessed the safety, tolerability, and pharmacokinetics of this compound in Parkinson's disease patients who were also receiving immediate-release levodopa/carbidopa.[6] The results, presented at the 2023 International Congress of Parkinson's Disease and Movement Disorders, showed that this compound was well-tolerated and did not adversely affect the pharmacokinetic profile of levodopa/carbidopa.[6] Importantly, patients treated with this compound reported significant improvements in both non-motor symptoms, such as sleep, fatigue, and restlessness, as well as motor control.[6]

Phase 2a Clinical Trial Data

A Phase 2a, placebo-controlled study evaluated this compound as an adjunctive therapy to carbidopa/levodopa.[8] The findings from this trial further support the potential of this compound in managing both motor and non-motor symptoms of Parkinson's disease.

4.2.1. Motor Symptoms

Patients treated with this compound in combination with levodopa/carbidopa showed a clinically meaningful improvement in motor control.[4] Specifically, there was a -2.8 point advantage on the Movement Disorder Society-Unified Parkinson's Disease Rating Scale (MDS-UPDRS) Part III (Motor) score compared to patients receiving placebo with levodopa/carbidopa.[8][10] This improvement was even more pronounced in patients younger than 70 years old, with a -4.7 point advantage for the this compound-treated group.[8][10] Furthermore, 30% of patients treated with this compound experienced improved mobility upon waking, achieving motor scores after their first morning dose that were as good as or better than their scores after levodopa/carbidopa treatment at the study's start; no such improvement was seen in the placebo group (p=0.02).[10]

4.2.2. Non-Motor Symptoms

The study also demonstrated significant improvements in non-motor symptoms.[11]

| Non-Motor Symptom Domain (NMSS) | This compound Group Improvement | Placebo Group Change | p-value |

| Sleep/Fatigue | -2.4 points | +1.0 points (worsening) | 0.0159 |

| Restlessness in Legs | -0.89 points | +0.99 points (worsening) | 0.0321 |

Improvements in the sleep/fatigue domain were also correlated with improvements in motor scores (r=0.51; p=0.0259).[8][10]

Ongoing Phase 2 SUNRISE-PD Trial (NCT05227820)

BioVie has initiated the SUNRISE-PD trial, a Phase 2 study designed to assess the efficacy of this compound in patients with early-stage Parkinson's disease who have had minimal exposure to levodopa/carbidopa.[6][12] This multicenter, randomized, double-blind, placebo-controlled trial will enroll approximately 60 patients who will receive either 20 mg of this compound or a placebo twice daily for 12 weeks.[6][12] The primary endpoint is the change in the MDS-UPDRS Part III score at week 12.[6] Topline data from the SUNRISE-PD trial are anticipated in late 2025 or early 2026.[4][12]

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies are essential for the replication and validation of findings. While specific, granular details are often proprietary, the following outlines the general methodologies employed in the investigation of this compound.

Preclinical In Vivo Models

-

MPTP-Induced Mouse Model of Parkinson's Disease:

-

Objective: To assess the neuroprotective effects of this compound.

-

Methodology:

-

Male C57BL/6 mice are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) to induce parkinsonism.

-

A cohort of mice receives this compound orally at varying doses, either prior to, during, or after MPTP administration. A control group receives a vehicle.

-

Behavioral assessments (e.g., rotarod test, open field test) are conducted to measure motor function.

-

Post-mortem analysis of brain tissue includes immunohistochemical staining for tyrosine hydroxylase (TH) to quantify dopaminergic neuron survival in the substantia nigra and striatum.

-

Levels of inflammatory markers (e.g., TNF-α, IL-1β) in brain homogenates are measured using ELISA.

-

-

-

MPTP-Induced Marmoset Model of Parkinson's Disease:

-

Objective: To evaluate the effects of this compound on motor symptoms and levodopa-induced dyskinesia.

-

Methodology:

-

Common marmosets (Callithrix jacchus) are treated with MPTP to induce a stable parkinsonian state.

-

Animals are treated with levodopa to induce dyskinesia.

-

This compound is administered orally in combination with levodopa.

-

Motor disability and dyskinesia are scored by trained observers using a validated rating scale.

-

Locomotor activity is monitored using automated systems.

-

-

Clinical Trial Protocol (SUNRISE-PD - General Outline)

-

Study Design: A Phase 2, multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

-

Inclusion Criteria:

-

Diagnosis of early-stage Parkinson's disease.

-

Minimal or no prior treatment with levodopa or other dopamine agonists.

-

Age between 40 and 80 years.

-

-

Exclusion Criteria:

-

Atypical parkinsonism.

-

Significant cognitive impairment.

-

Uncontrolled medical conditions.

-

-

Intervention:

-

This compound 20 mg administered orally twice daily.

-

Matching placebo administered orally twice daily.

-

-

Primary Outcome Measure:

-

Change from baseline in the MDS-UPDRS Part III score at week 12.

-

-

Secondary Outcome Measures:

-

Changes in non-motor symptoms (assessed by NMSS).

-

Changes in quality of life (assessed by PDQ-39).

-

Safety and tolerability assessments.

-

-

Data Analysis:

-

The primary efficacy analysis will be an analysis of covariance (ANCOVA) on the change from baseline in the MDS-UPDRS Part III score at week 12, with treatment as a factor and baseline score as a covariate.

-

Conclusion and Future Directions

This compound represents a promising, novel therapeutic approach for Parkinson's disease with a unique dual mechanism of action targeting both neuroinflammation and insulin resistance. Preclinical data have demonstrated its potential for neuroprotection and symptomatic improvement, and clinical trials have provided encouraging evidence of its safety and efficacy in improving both motor and non-motor symptoms. The ongoing SUNRISE-PD trial will be crucial in further elucidating the role of this compound in the management of early-stage Parkinson's disease. Future research should continue to explore the long-term disease-modifying potential of this compound and its place in the evolving landscape of Parkinson's disease therapeutics.

References

- 1. parkinsonsnewstoday.com [parkinsonsnewstoday.com]

- 2. bioviepharma.com [bioviepharma.com]

- 3. q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com [q4live.s205.clientfiles.s3-website-us-east-1.amazonaws.com]

- 4. BioVie Inc. - BioVie Initiates SUNRISE-PD Clinical Trial Assessing this compound in Early Parkinson’s Disease with First Patient Enrolled [investors.bioviepharma.com]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. cndlifesciences.com [cndlifesciences.com]

- 7. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]

- 8. BioVie Inc. - BioVie's this compound Demonstrates Potential Improvements in Sleep/Fatigue and Restless Leg Symptoms for Parkinson's Disease Patients [investors.bioviepharma.com]

- 9. alzforum.org [alzforum.org]

- 10. BioVie’s this compound Shows Promise for Parkinson’s Sleep, Fatigue, and Restless Leg Symptoms [synapse.patsnap.com]

- 11. neurologylive.com [neurologylive.com]

- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Bezisterim's Impact on Microglial Activation in Neurodegenerative Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Neuroinflammation, primarily mediated by the activation of microglia, is a critical pathological component of numerous neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Bezisterim (formerly known as NE3107 and HE3286), a novel, orally bioavailable, and blood-brain barrier-permeable small molecule, has emerged as a promising therapeutic candidate due to its potent anti-inflammatory and neuroprotective properties. This technical guide provides a comprehensive overview of this compound's mechanism of action, its impact on microglial activation, and a summary of key preclinical findings in neurodegenerative models. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this area.

Introduction: The Role of Microglia in Neurodegeneration

Microglia, the resident immune cells of the central nervous system (CNS), play a dual role in brain health and disease. In a healthy brain, they are involved in synaptic pruning, removal of cellular debris, and immune surveillance. However, in the context of neurodegenerative disorders, chronic activation of microglia can lead to a pro-inflammatory state (M1 phenotype), characterized by the release of cytotoxic factors such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β), reactive oxygen species (ROS), and nitric oxide (NO). This sustained neuroinflammation contributes to neuronal damage and disease progression.[1]

A shift in microglial polarization from the pro-inflammatory M1 state to an anti-inflammatory and neuroprotective M2 phenotype is considered a key therapeutic strategy for neurodegenerative diseases. M2 microglia are involved in phagocytosis of cellular debris, release of anti-inflammatory cytokines (e.g., IL-10), and promotion of tissue repair.

This compound is a synthetic derivative of β-androstenetriol, a naturally occurring adrenal sterol metabolite.[2] It has been chemically modified to enhance its oral bioavailability and stability.[2] Preclinical and clinical studies have demonstrated its anti-inflammatory and insulin-sensitizing effects, making it a strong candidate for targeting neuroinflammation in neurodegenerative diseases.[2][3]

Mechanism of Action: Targeting the ERK/NF-κB Signaling Pathway

This compound exerts its anti-inflammatory effects by selectively modulating the extracellular signal-regulated kinase (ERK) and nuclear factor-kappa B (NF-κB) signaling pathways, which are central to microglial activation and the production of pro-inflammatory mediators.[4][5]

Inflammatory stimuli, such as lipopolysaccharide (LPS) or pathological protein aggregates (e.g., amyloid-beta), can activate Toll-like receptors (TLRs) on the surface of microglia. This activation triggers a downstream signaling cascade that leads to the phosphorylation and activation of ERK. Activated ERK, in turn, promotes the activation of the NF-κB transcription factor. NF-κB then translocates to the nucleus and induces the expression of genes encoding pro-inflammatory cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS).[6][7]

This compound has been shown to bind to ERK1/2, inhibiting its phosphorylation and subsequent activation of the NF-κB pathway.[2] This selective inhibition of pro-inflammatory signaling reduces the production of key inflammatory mediators, thereby dampening the neuroinflammatory response.[4] Importantly, this compound does not appear to interfere with the homeostatic functions of ERK, which are crucial for neuronal growth and survival.[4]

This compound's mechanism of action in microglia.

Data Presentation: Quantitative Effects of this compound on Microglial Activation

Preclinical studies have provided quantitative evidence of this compound's efficacy in reducing markers of microglial activation and neuroinflammation in animal models of neurodegenerative diseases.

| Neurodegenerative Model | Key Findings | Quantitative Data | Reference |

| Parkinson's Disease (MPTP Mouse Model) | Reduced expression of pro-inflammatory mediators in the brain. | - 40% reduction in TNF-α gene expression (p=0.038) - 33% reduction in IL-1β gene expression (p=0.02) - 20% reduction in iNOS gene expression (p=0.002) | Nicoletti et al., 2012[4] |

| Parkinson's Disease (MPTP Mouse Model) | Increased survival of dopaminergic neurons. | - 17% increase in tyrosine hydroxylase-positive cells (p=0.003) | Nicoletti et al., 2012[4] |

| Optic Neuritis & Glaucoma Models | Reduced microglial activation. | Data on specific marker reduction not yet available in summarized form. | Lambert et al., 2017; Khan et al., 2014[2] |

| Alzheimer's Disease (Clinical Trial) | Potential to support the transition of microglia from a pro-inflammatory M1 state to an anti-inflammatory M2 state. | Data is based on modulation of DNA methylation profiles and requires further quantitative analysis of microglial markers. | BioVie Inc. Press Release, 2024[4] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the preclinical studies of this compound.

MPTP-Induced Parkinson's Disease Mouse Model

-

Objective: To evaluate the neuroprotective and anti-inflammatory effects of this compound in a well-established mouse model of Parkinson's disease.

-

Animal Model: Male C57BL/6 mice are typically used.

-

Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking the pathology of Parkinson's disease.

-

This compound Administration: this compound (HE3286) is administered orally or via injection at specified doses and time points relative to MPTP administration.

-

Behavioral Assessment: Motor function is assessed using tests such as the rotarod test, which measures balance and motor coordination.

-

Neurochemical and Histological Analysis:

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra.

-

Analysis of Microglial Activation: Immunohistochemical staining for microglial markers such as Iba1 or CD11b is performed to assess the morphology and density of microglia.

-

Gene Expression Analysis: Real-time reverse transcription polymerase chain reaction (RT-PCR) is used to quantify the mRNA levels of pro-inflammatory cytokines (TNF-α, IL-1β) and iNOS in brain tissue.

-

Workflow for the MPTP-induced Parkinson's disease model.

In Vitro Microglial Cell Culture Assays

-

Objective: To investigate the direct effects of this compound on microglial activation, polarization, and phagocytosis in a controlled environment.

-

Cell Lines: Commonly used microglial cell lines include BV-2 (murine) and HMC3 (human). Primary microglia can also be isolated from rodent brains.

-

Activation: Microglia are typically activated with lipopolysaccharide (LPS), a component of gram-negative bacteria, to induce a pro-inflammatory M1 phenotype.

-

This compound Treatment: Cells are pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.

-

Assessment of Microglial Polarization:

-

Flow Cytometry: Cells are stained with antibodies against M1 markers (e.g., CD86, MHC II) and M2 markers (e.g., CD206, Arginase-1) and analyzed by flow cytometry to determine the percentage of each phenotype.

-

Quantitative PCR (qPCR): The mRNA expression levels of M1 and M2-specific genes are quantified.

-

-

Cytokine Measurement: The levels of pro- and anti-inflammatory cytokines in the cell culture supernatant are measured using enzyme-linked immunosorbent assay (ELISA) or multiplex assays.

-

Phagocytosis Assay:

-

Fluorescently labeled particles (e.g., latex beads, E. coli bioparticles, or amyloid-beta peptides) are added to the microglial cultures.

-

The uptake of these particles by microglia is quantified using flow cytometry or fluorescence microscopy.

-

Workflow for in vitro microglial assays.

Conclusion and Future Directions

This compound has demonstrated significant potential as a therapeutic agent for neurodegenerative diseases by targeting microglial activation and neuroinflammation. Its ability to inhibit the ERK/NF-κB signaling pathway and potentially promote a shift towards a neuroprotective M2 microglial phenotype provides a strong rationale for its continued development.

Future research should focus on:

-

Elucidating the precise molecular interactions between this compound and the components of the ERK signaling complex.

-

Conducting further preclinical studies to obtain more extensive quantitative data on its effects on microglial polarization and phagocytosis in various neurodegenerative models.

-

Investigating the long-term efficacy and safety of this compound in ongoing and future clinical trials for Alzheimer's disease, Parkinson's disease, and other neurodegenerative conditions.

The comprehensive data and detailed protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals dedicated to advancing novel therapies for neurodegenerative diseases.

References

- 1. alzheimersnewstoday.com [alzheimersnewstoday.com]

- 2. medrxiv.org [medrxiv.org]

- 3. alzdiscovery.org [alzdiscovery.org]

- 4. BioVie Announces Clinical Data Showing Epigenetic Basis for [globenewswire.com]

- 5. BioVie Presents Data Highlighting Baseline Characteristics of Study Population in Phase 3 Trial of NE3107 in Mild to Moderate Alzheimer’s Disease - BioSpace [biospace.com]

- 6. BioVie Inc. Presents Promising Phase 3 Study Results for this compound in Alzheimer’s Disease at WCAG-2025 | Nasdaq [nasdaq.com]

- 7. researchgate.net [researchgate.net]

The Role of Bezisterim in Modulating TNF-α Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezisterim (also known as NE3107) is an investigational small molecule drug candidate that modulates inflammatory responses. A key aspect of its mechanism of action is the regulation of Tumor Necrosis Factor-alpha (TNF-α), a pivotal cytokine in systemic inflammation. This technical guide provides an in-depth overview of the role of this compound in modulating TNF-α production, including its mechanism of action, available data on its effects, and detailed experimental protocols for its study.

Introduction to this compound and TNF-α

This compound is an orally bioavailable, blood-brain barrier-permeable compound that has demonstrated anti-inflammatory and insulin-sensitizing properties in preclinical and clinical studies.[1][2] It is a synthetic analogue of androstenetriol. TNF-α is a pro-inflammatory cytokine with a central role in orchestrating the inflammatory cascade in numerous autoimmune and neurodegenerative diseases. Consequently, modulating its production is a key therapeutic strategy. This compound has been shown to selectively inhibit inflammatory-driven signaling pathways that lead to the production of TNF-α.[3]

Mechanism of Action: Inhibition of the ERK/NF-κB Signaling Pathway

This compound exerts its modulatory effect on TNF-α production primarily by targeting the Extracellular signal-regulated kinase (ERK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[1][2]

Upon cellular stimulation by inflammatory triggers such as lipopolysaccharide (LPS) or TNF-α itself, a signaling cascade is initiated that typically leads to the activation of ERK and the subsequent activation of the transcription factor NF-κB. Activated NF-κB translocates to the nucleus and binds to the promoter regions of pro-inflammatory genes, including the gene encoding TNF-α, thereby driving its transcription and subsequent production.

This compound has been shown to inhibit TNF-stimulated NF-κB activation by decreasing the phosphorylation of ERK. By attenuating ERK phosphorylation, this compound effectively dampens the downstream activation of NF-κB, leading to reduced transcription of the TNF-α gene and a decrease in the production and release of TNF-α.[4] A key feature of this compound is its selective inhibition of inflammation-driven ERK and NF-κB signaling, without affecting their normal, homeostatic functions.[2][3]

Signaling Pathway Diagram

Caption: this compound inhibits the phosphorylation of ERK, a key step in the signaling cascade that leads to the activation of NF-κB and subsequent transcription of the TNF-α gene.

Quantitative Data on TNF-α Modulation

Publicly available preclinical data providing specific dose-response curves or IC50 values for this compound's inhibition of TNF-α are limited. However, clinical studies have provided some insights into its effects on this key inflammatory biomarker.

| Study Type | Population | Key Findings on TNF-α | Reference |

| Exploratory Clinical Study | 23 participants with MCI or mild dementia | Approximately 60% of participants showed reductions in the inflammatory serum biomarker TNF-α. | [5] |

| Phase 3 Clinical Trial Analysis | Patients with mild-to-moderate Alzheimer's Disease | This compound appeared to modulate the expression of genes in the inflammatory cascade, resulting in reduced expression of inflammatory cytokines, including TNF-α. | [1] |

It is important to note that these clinical findings are observational and reflect the complex in vivo environment. Further preclinical studies with detailed dose-escalation and quantitative analysis are needed to fully characterize the in vitro potency of this compound on TNF-α production.

Experimental Protocols

The following is a representative, detailed protocol for an in vitro experiment to assess the effect of this compound on TNF-α production in a macrophage cell line. This protocol is based on standard methodologies for studying inflammation in vitro.

In Vitro Assay for this compound's Effect on LPS-Stimulated TNF-α Production in Macrophages

Objective: To determine the dose-dependent effect of this compound on the production of TNF-α in lipopolysaccharide (LPS)-stimulated murine macrophage-like RAW 264.7 cells.

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

This compound (NE3107)

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS)

-

Mouse TNF-α ELISA Kit

-

96-well cell culture plates

-

Spectrophotometer for ELISA reading

Procedure:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Seed the cells into 96-well plates at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Preparation of Compounds:

-

Prepare a stock solution of this compound in DMSO.

-

Prepare serial dilutions of this compound in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).

-

Prepare a stock solution of LPS in sterile PBS.

-

-

Treatment of Cells:

-

Pre-treat the adherent cells with varying concentrations of this compound for 1-2 hours. Include a vehicle control group (medium with the same concentration of DMSO as the highest this compound concentration) and a negative control group (medium only).

-

-

Stimulation of TNF-α Production:

-

After the pre-treatment period, stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the negative control group.

-

-

Incubation:

-

Incubate the plates for 4-6 hours at 37°C and 5% CO2. The optimal incubation time should be determined empirically.

-

-

Sample Collection:

-

After incubation, centrifuge the plates at a low speed to pellet the cells.

-

Carefully collect the cell culture supernatants for TNF-α measurement.

-

-

Quantification of TNF-α by ELISA:

-

Perform the TNF-α ELISA according to the manufacturer's instructions.

-

Briefly, add the collected supernatants and TNF-α standards to the wells of the ELISA plate pre-coated with a capture antibody.

-

Incubate, wash, and then add a detection antibody conjugated to an enzyme.

-

After another incubation and washing step, add the substrate and stop the reaction.

-

Measure the absorbance at the appropriate wavelength using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the concentration of TNF-α in each sample using the standard curve.

-

Determine the percentage of TNF-α inhibition for each concentration of this compound relative to the LPS-stimulated vehicle control.

-

Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value.

-

Experimental Workflow Diagram

References

- 1. cndlifesciences.com [cndlifesciences.com]

- 2. BioVie Inc. - BioVie Announces Data Highlighting this compound’s Potential to Slow or Reverse Biological Aging and Neurodegeneration Featured as a Keynote Talk at the 7th World Aging and Rejuvenation Conference [investors.bioviepharma.com]

- 3. bioviepharma.com [bioviepharma.com]

- 4. BioVie Announces Clinical Data Showing Epigenetic Basis for How this compound May Modulate Inflammation and the Biological Aging Process at the 11th Aging Research and Drug Discovery Meeting - BioSpace [biospace.com]

- 5. This compound | ALZFORUM [alzforum.org]

Unraveling the Insulin-Sensitizing Effects of Bezisterim in the Brain: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract